4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira coupling reaction, which is used to form the ethynyl linkage between aromatic rings. This reaction requires a palladium catalyst and a copper co-catalyst, along with an appropriate base and solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A related compound with a similar ethynyl group but different functional groups.
5-Phenyl-1-pentyne: Shares the pentynyl group but differs in the overall structure.
1-Phenyl-4-penten-1-yne: Another compound with an ethynyl linkage and aromatic rings
Uniqueness
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse research applications .
Properties
CAS No. |
175283-17-7 |
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Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-[2-(4-pent-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-3H2,1H3 |
InChI Key |
YOJSWESRKHLXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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